4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
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Overview
Description
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a benzohydrazide moiety, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Benzohydrazide Moiety: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and an appropriate electrophilic intermediate.
Condensation Reaction: The final step involves the condensation of the morpholine-substituted intermediate with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
- 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(ETHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
- 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(TERT-BUTYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)20-7-3-18(4-8-20)15-23-24-22(26)21-9-5-19(6-10-21)16-25-11-13-27-14-12-25/h3-10,15,17H,11-14,16H2,1-2H3,(H,24,26)/b23-15+ |
InChI Key |
WZGLKIDJXQCUOQ-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
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